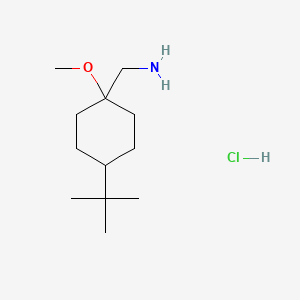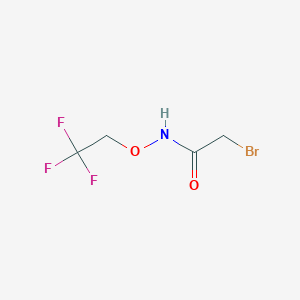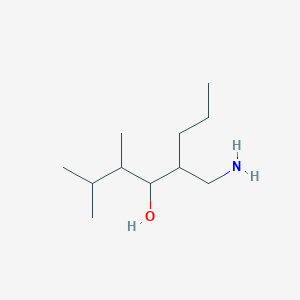
1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride is a chemical compound with the molecular formula C12H25NO·HCl It is a derivative of cyclohexane, featuring a tert-butyl group, a methoxy group, and a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: The initial step involves the formation of the cyclohexane ring with the tert-butyl and methoxy substituents. This can be achieved through a series of reactions, including alkylation and etherification.
Introduction of the methanamine group: The methanamine group is introduced through a nucleophilic substitution reaction. This involves the reaction of the intermediate compound with a suitable amine source under controlled conditions.
Hydrochloride formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or secondary amines.
Aplicaciones Científicas De Investigación
1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: A structurally similar compound with a tert-butyl group and a methyl group on the cyclohexane ring.
Cyclohexanol, 4-(1,1-dimethylethyl)-: A related compound with a hydroxyl group instead of a methoxy group.
Uniqueness
1-(4-Tert-butyl-1-methoxycyclohexyl)methanamine hydrochloride is unique due to the presence of the methoxy group and the methanamine group, which confer distinct chemical and biological properties. These functional groups enable specific interactions and reactivity that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C12H26ClNO |
|---|---|
Peso molecular |
235.79 g/mol |
Nombre IUPAC |
(4-tert-butyl-1-methoxycyclohexyl)methanamine;hydrochloride |
InChI |
InChI=1S/C12H25NO.ClH/c1-11(2,3)10-5-7-12(9-13,14-4)8-6-10;/h10H,5-9,13H2,1-4H3;1H |
Clave InChI |
YXUBJPYITUYCJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(CN)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13488621.png)
![(2R*)-2-amino-3-[(2R)-oxolan-2-yl]propanoic acid hydrochloride](/img/structure/B13488627.png)

![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)



![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)

![tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate](/img/structure/B13488676.png)
![3-[(Pyridin-4-yl)methyl]morpholine hydrochloride](/img/structure/B13488684.png)
